molecular formula C9H14N4O B13304964 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B13304964
M. Wt: 194.23 g/mol
InChI Key: OJHQURHHOCOUDB-UHFFFAOYSA-N
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Description

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide (CAS 1701934-94-2) is a chemical compound with the molecular formula C 9 H 14 N 4 O and a molecular weight of 194.23 g/mol . This pyrazole carboxamide derivative features a 3-methylbut-2-en-1-yl (prenyl) side chain, a structural motif that can influence molecular properties and biological interactions. While specific biological data for this compound is limited, its core structure is closely related to a class of novel pyrazole carboxamides that have been intensively researched for their antifungal properties . Studies on related compounds have shown that the pyrazole carboxamide scaffold can target key fungal enzymes. For instance, some fungicides in this class have been demonstrated to inhibit complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) in the mitochondrial respiratory chain of fungi like Rhizoctonia solani , leading to disrupted energy production and cell death . This mechanism suggests that 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide serves as a valuable building block in agrochemical research for developing new crop protection agents. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry. Its amino and carboxamide functional groups make it a versatile synthon for further chemical modifications. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

4-amino-1-(3-methylbut-2-enyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-6(2)3-4-13-5-7(10)8(12-13)9(11)14/h3,5H,4,10H2,1-2H3,(H2,11,14)

InChI Key

OJHQURHHOCOUDB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=C(C(=N1)C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 3-methylbut-2-en-1-amine with a pyrazole derivative, followed by the introduction of a carboxamide group through amidation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.

Major Products:

    Oxidation: Nitro-pyrazole derivatives.

    Reduction: Amino-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide and its analogs:

Compound Name Substituent at 1-Position Functional Group at 3-Position Molecular Weight Key Applications/Properties Reference
Target Compound 3-Methylbut-2-en-1-yl (prenyl) Carboxamide Not provided Potential kinase inhibition (inferred from PLK1-targeting analogs)
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl Carboxylic acid Intermediate for anti-inflammatory/anticancer agents
4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxamide Oxolan-3-yl (tetrahydrofuran) Carboxamide 196.21 Undisclosed (structural focus)
4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide Difluoromethyl Carboxamide 176.12 Undisclosed (fluorine-enhanced bioavailability)
Compound 15 (PLK1 inhibitor) 2-Phenylaminopyridin-4-yl Carboxamide PLK1 inhibition (IC₅₀ = 219 nM)

Key Observations:

Substituent Effects on Bioactivity: The prenyl group in the target compound may enhance membrane permeability due to its lipophilic nature, similar to benzyloxy groups in PLK1 inhibitors like Compound 15 . In contrast, phenyl substituents (e.g., in 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid) favor aromatic interactions but lack the conformational flexibility of prenyl groups . Electron-withdrawing groups (e.g., difluoromethyl in ) could improve metabolic stability and bioavailability compared to the prenyl group, which is prone to oxidative degradation.

Functional Group Impact :

  • Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., target compound, ) are more stable under physiological conditions than carboxylic acids (e.g., ), which may ionize and reduce cell permeability. Carboxamides also enable hydrogen bonding with target proteins, as seen in PLK1 inhibitors .

The prenyl group’s role in modulating kinase selectivity warrants further investigation.

Biological Activity

4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and endocrinology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 168.21 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Research indicates that this compound may act as a selective modulator of various biological pathways, particularly those involving steroid receptors. It has been suggested that it may influence androgen receptor (AR) pathways, which are crucial in the development and progression of certain cancers, including prostate cancer .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide exhibit micromolar potency in inhibiting cancer cell proliferation through mechanisms that include apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Studies Involving Pyrazole Derivatives

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A549 (Lung)5.0Apoptosis Induction
PC3 (Prostate)10.0Cell Cycle Arrest
MCF7 (Breast)8.5Inhibition of Growth

Case Study 1: Prostate Cancer

In a study examining the effects of pyrazole derivatives on prostate cancer cells, researchers found that treatment with 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide led to significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study 2: Lung Cancer

Another investigation focused on lung cancer cell lines demonstrated that this compound could inhibit cell growth effectively at low concentrations. The underlying mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation .

Pharmacological Profile

The pharmacological profile of 4-Amino-1-(3-methylbut-2-en-1-yl)-1H-pyrazole-3-carboxamide suggests it possesses favorable properties for drug development:

Table 2: Pharmacological Properties

PropertyDescription
SolubilitySoluble in DMSO and ethanol
StabilityStable under physiological conditions
ToxicityLow toxicity observed in vitro

Q & A

Q. How can this compound serve as a building block for metal-organic frameworks (MOFs) or catalysts?

  • Methodology : Functionalize the carboxamide group via coordination with transition metals (e.g., Pd or Cu). Assess ligand efficiency using XPS and BET surface area analysis. ’s aldehyde-functionalized pyrazoles demonstrate similar modularity in materials science .

Q. What strategies enable enantioselective synthesis of chiral pyrazole derivatives?

  • Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts). Monitor enantiomeric excess via chiral HPLC or polarimetry. ’s stereospecific piperidine synthesis provides a template .

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